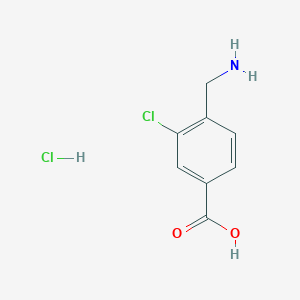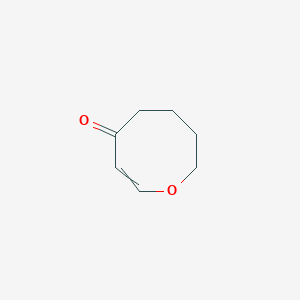![molecular formula C12H13NO2 B13451939 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable isoquinoline derivative with a cyclopropane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the isoquinoline ring, enhancing the compound’s versatility .
科学的研究の応用
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar Compounds
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione: Similar spirocyclic structure but with different functional groups.
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride: A hydrochloride salt form with distinct properties.
Uniqueness
Its spirocyclic structure also contributes to its uniqueness, offering a rigid and stable framework for various chemical and biological interactions .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)8-1-2-10-9(5-8)6-13-7-12(10)3-4-12/h1-2,5,13H,3-4,6-7H2,(H,14,15) |
InChIキー |
HGOWXVWBLSFXOH-UHFFFAOYSA-N |
正規SMILES |
C1CC12CNCC3=C2C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


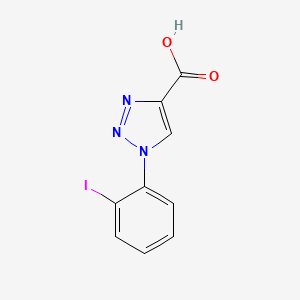
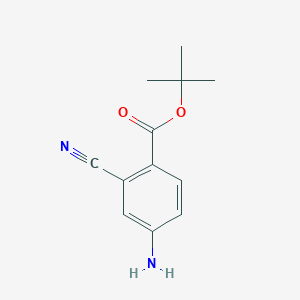
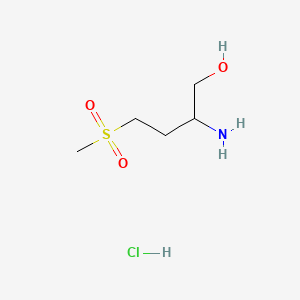
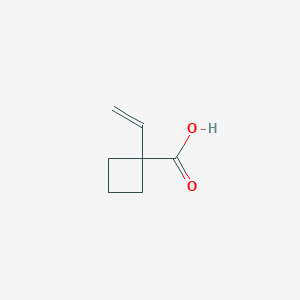
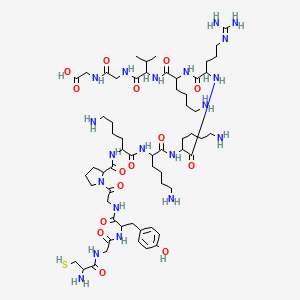
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)



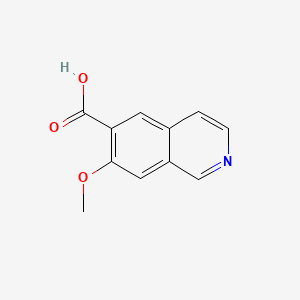

![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
